2-Hydroxy-3-(1-methyl-1h-indazol-3-yl)propanoic acid

Description

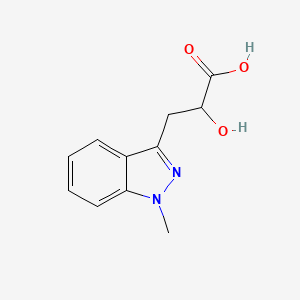

2-Hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoic acid is a propanoic acid derivative featuring a hydroxy group at the C2 position and a 1-methylindazole substituent at C2. The indazole moiety consists of a benzene ring fused to a pyrazole, with a methyl group at the N1 position. This structural motif is significant in medicinal chemistry due to indazole’s role in modulating biological activity through hydrogen bonding and π-π interactions .

Properties

Molecular Formula |

C11H12N2O3 |

|---|---|

Molecular Weight |

220.22 g/mol |

IUPAC Name |

2-hydroxy-3-(1-methylindazol-3-yl)propanoic acid |

InChI |

InChI=1S/C11H12N2O3/c1-13-9-5-3-2-4-7(9)8(12-13)6-10(14)11(15)16/h2-5,10,14H,6H2,1H3,(H,15,16) |

InChI Key |

CUJIBKUEVZCYCO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)CC(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(1-methyl-1h-indazol-3-yl)propanoic acid typically involves the formation of the indazole core followed by functionalization at specific positions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminobenzonitrile with hydrazine can yield the indazole core, which can then be further functionalized .

Industrial Production Methods: Industrial production methods often involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of catalysts, such as transition metals, to facilitate the cyclization process. Additionally, solvent-free conditions or green chemistry approaches may be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-(1-methyl-1h-indazol-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The indazole ring can be reduced under specific conditions.

Substitution: Functional groups on the indazole ring can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products:

- Oxidation of the hydroxyl group can yield a ketone or aldehyde.

- Reduction can lead to the formation of dihydroindazole derivatives.

- Substitution reactions can introduce various functional groups, enhancing the compound’s reactivity and potential applications .

Scientific Research Applications

2-Hydroxy-3-(1-methyl-1h-indazol-3-yl)propanoic acid has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(1-methyl-1h-indazol-3-yl)propanoic acid involves its interaction with specific molecular targets. The indazole ring can bind to various enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoic acid, differing primarily in heterocyclic substituents or functional groups:

Physicochemical Properties

- Hydrophobicity: The methyl group on the indazole in the target compound likely enhances lipophilicity compared to non-methylated analogs like 2-hydroxy-3-(1H-imidazol-1-yl)propanoic acid .

- Acid-Base Behavior: The hydroxy and carboxylic acid groups confer acidity (pKa ~2–4 for -COOH), while the indazole’s pyrazole nitrogen may act as a weak base. In contrast, the amino group in (S)-2-amino-3-(1H-indazol-3-yl)propanoic acid introduces basicity (pKa ~9–10 for -NH₂) .

- Melting Points: While data for the target compound are absent, analogs like 2-methyl-3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoic acid () exhibit high melting points (279.4°C) due to strong intermolecular hydrogen bonding, suggesting similar thermal stability for the target compound .

Analytical Characterization

Biological Activity

2-Hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoic acid, also known as methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H14N2O3

- Molecular Weight : 234.26 g/mol

- Density : 1.27 g/cm³ (predicted)

- Boiling Point : 399.0 °C (predicted)

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of pharmacological applications. Compounds with indazole structures are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Research indicates that this compound may exert its effects through:

- Receptor Binding : Similar compounds have shown binding affinities to various receptors that modulate physiological responses.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparative Analysis with Related Compounds

The following table summarizes the characteristics and biological activities of related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate | Indole instead of indazole | Found in natural products; potential antioxidant |

| Methyl 2-hydroxypropanoate | Simple propanoate without indazole | Commonly used as a food additive |

| Indazole | Basic structure without substituents | Known for diverse pharmacological activities |

| Methyl 5-(1-methylindazolyl)-4-methylthiazole | Contains thiazole ring | Exhibits antimicrobial properties |

The uniqueness of this compound lies in its specific combination of an indazole moiety with a hydroxylated propanoate structure, which may confer distinct biological activities compared to its analogs.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various therapeutic areas:

- Antimicrobial Activity : In vitro studies have demonstrated that compounds structurally similar to this compound exhibit significant antimicrobial effects against various bacterial strains, suggesting potential use in treating infections .

- Anti-inflammatory Effects : Research has indicated that the compound may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory agents .

- Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cells through modulation of specific signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.